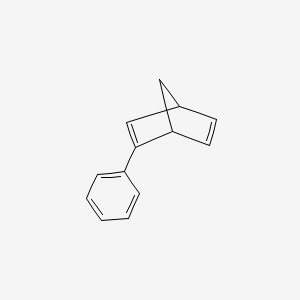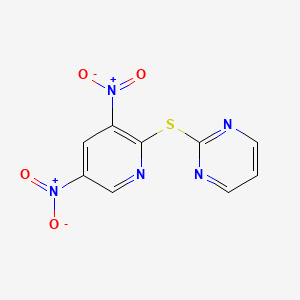
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, also known as 2-phenylbicyclo[2.2.1]hepta-2,5-diene, is an organic compound with the molecular formula C13H12. It is a derivative of norbornadiene, a bicyclic hydrocarbon, with a phenyl group attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with phenylacetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, allowing for large-scale synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornadiene: The parent compound of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, lacking the phenyl group.
Bicyclo(2.2.1)hepta-2,5-diene: Similar structure but without the phenyl substitution.
2,5-Norbornadiene: Another derivative of norbornadiene with different substituents.
Uniqueness
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
| 74437-39-1 | |
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
InChI-Schlüssel |
YAICWJNVEOOIEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)


